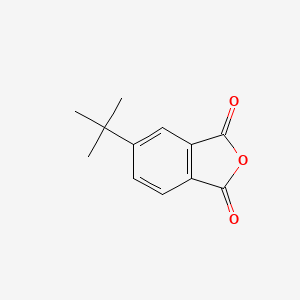

4-tert-Butylphthalic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJYVKLZVHWUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186381 | |

| Record name | 4-tert-Butylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32703-79-0 | |

| Record name | 4-tert-Butylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32703-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032703790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-tert-Butylphthalic Anhydride from tert-Butylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 4-tert-butylphthalic anhydride, a valuable building block in the synthesis of advanced materials and pharmaceutical intermediates. The presented methodology circumvents the direct, and often challenging, oxidation of the tert-butyl group on tert-butylbenzene by employing a strategic multi-step approach commencing with the Friedel-Crafts alkylation of o-xylene. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful implementation of this synthesis.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence, designed for high yield and purity. The pathway involves:

-

Friedel-Crafts Alkylation: The synthesis initiates with the tert-butylation of o-xylene using tert-butyl chloride in the presence of a catalyst to yield 4-tert-butyl-o-xylene.

-

Oxidation: The two methyl groups of 4-tert-butyl-o-xylene are then oxidized to carboxylic acids using a strong oxidizing agent, such as potassium permanganate, to form 4-tert-butylphthalic acid.

-

Dehydration/Cyclization: The final step involves the dehydration of 4-tert-butylphthalic acid to the target molecule, this compound, through cyclization.

This strategic approach is favored due to the inherent resistance of the tert-butyl group to direct oxidation under standard conditions, a consequence of the absence of benzylic protons.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of reactants, conditions, and outcomes.

Table 1: Friedel-Crafts Alkylation of o-Xylene

| Parameter | Value | Reference |

| Reactants | ||

| o-Xylene | 106 g (1.0 mol) | [1] |

| tert-Butyl Chloride | 92 g (1.0 mol) | [1] |

| Catalyst | ||

| Iodine | 2.54 g (0.01 mol) | [1] |

| Reaction Conditions | ||

| Temperature | 0 °C | [1] |

| Product | ||

| 4-tert-Butyl-o-xylene | 160 g | [1] |

| Yield | 98.7% | [1] |

| Purity | 99.8% (Gas Phase) | [1] |

Table 2: Oxidation of 4-tert-Butyl-o-xylene

| Parameter | Value | Reference |

| Reactant | ||

| 4-tert-Butyl-o-xylene | 162 g (1.0 mol) | [1] |

| Oxidizing Agent | ||

| Potassium Permanganate | 632 g (4.0 mol) | [1] |

| Solvent System | ||

| tert-Butyl Alcohol | 486 mL | [1] |

| Water | 486 mL | [1] |

| Glacial Acetic Acid | 82 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Product | ||

| 4-tert-Butylphthalic Acid | 221 g | [1] |

| Yield | 99.5% | [1] |

| Purity | 98.5% (Liquid Phase) | [1] |

Table 3: Dehydration of 4-tert-Butylphthalic Acid

| Method | Reagent | Solvent | Temperature | Time | Yield | Reference |

| Method A | Thionyl Chloride (500 mL) | None | Reflux | 3 hours | 94.2% | [2] |

| Method B (Analogous) | Acetic Anhydride (molar ratio 1:1.5-5.0) | None | 80 °C | 1-2 hours | 80.6-86.5% | [3] |

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic steps.

Step 1: Synthesis of 4-tert-Butyl-o-xylene (Friedel-Crafts Alkylation)

Materials:

-

o-Xylene (106 g, 1.0 mol)

-

tert-Butyl chloride (92 g, 1.0 mol)

-

Iodine (2.54 g, 0.01 mol)

-

Sodium thiosulfate aqueous solution

-

Three-necked flask

-

Apparatus for distillation under reduced pressure

Procedure: [1]

-

To a three-necked flask, add o-xylene (106 g, 1.0 mol) and tert-butyl chloride (92 g, 1.0 mol).

-

Add iodine (2.54 g, 0.01 mol) as a catalyst.

-

Maintain the reaction temperature at 0 °C and monitor the reaction progress using a suitable method (e.g., thin-layer chromatography).

-

Upon completion of the reaction, wash the reaction system with an aqueous solution of sodium thiosulfate.

-

Dry the organic layer.

-

Purify the product by distillation under reduced pressure to obtain 4-tert-butyl-o-xylene as a colorless liquid.

Step 2: Synthesis of 4-tert-Butylphthalic Acid (Oxidation)

Materials:

-

4-tert-Butyl-o-xylene (162 g, 1.0 mol)

-

Potassium permanganate (632 g, 4.0 mol)

-

tert-Butyl alcohol (486 mL)

-

Water (486 mL)

-

Glacial acetic acid (82 mL)

-

Hydrochloric acid

-

Three-necked flask

-

Reflux condenser

-

Filtration apparatus

Procedure: [1]

-

In a three-necked flask, add 4-tert-butyl-o-xylene (162 g, 1.0 mol).

-

Add a mixed solvent of tert-butyl alcohol (486 mL), water (486 mL), and glacial acetic acid (82 mL).

-

Add potassium permanganate (632 g, 4.0 mol) in batches to control the exothermic reaction.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, filter the hot solution and wash the filter cake.

-

Combine the filtrate and the washings.

-

Adjust the pH of the combined solution to approximately 2-3 with hydrochloric acid.

-

Evaporate the solvent to obtain the product, 4-tert-butylphthalic acid.

Step 3: Synthesis of this compound (Dehydration)

Materials:

-

4-tert-Butylphthalic acid (173.66 g, 0.7814 mol)

-

Thionyl chloride (500 mL)

-

Anhydrous hexane

-

1-liter round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Apparatus for reduced pressure distillation

Procedure: [2]

-

Fit a 1-liter round-bottom flask with a reflux condenser.

-

Add 4-tert-butylphthalic acid (173.66 g, 0.7814 mol) and thionyl chloride (500 mL) to the flask.

-

Magnetically stir the yellow solution and heat it to reflux for 3 hours.

-

After the reflux period, remove the excess thionyl chloride under reduced pressure.

-

Wash the resulting white crystalline solid three times with anhydrous hexane.

-

Remove the hexane under reduced pressure to yield this compound.

Materials:

-

4-tert-Butylphthalic acid (1.0 mol)

-

Acetic anhydride (1.5 - 5.0 mol equivalents)

-

Reaction vessel

Procedure (based on an analogous reaction): [3]

-

In a suitable reaction vessel, combine 4-tert-butylphthalic acid and acetic anhydride (molar ratio of 1:1.5 to 1:5.0).

-

Heat the reaction mixture at 80 °C for 1-2 hours.

-

Concentrate the reaction mixture to remove excess acetic anhydride and the acetic acid byproduct.

-

Cool the mixture to induce crystallization of this compound.

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Formation Mechanism of 4-tert-Butylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway and reaction mechanisms involved in the formation of 4-tert-butylphthalic anhydride, a valuable intermediate in the synthesis of various polymers, resins, and pharmaceuticals. The guide details a robust three-step synthesis, commencing with the Friedel-Crafts alkylation of o-xylene, followed by oxidation and subsequent dehydration to yield the target anhydride.

Synthetic Pathway Overview

The formation of this compound is most effectively achieved through a three-step process:

-

Friedel-Crafts Alkylation: Introduction of a tert-butyl group onto the o-xylene ring via reaction with tert-butyl chloride and a Lewis acid catalyst.

-

Oxidation: Conversion of the methyl groups of the resulting 4-tert-butyl-o-xylene to carboxylic acid functionalities using a strong oxidizing agent.

-

Dehydration: Cyclization of the intermediate, 4-tert-butylphthalic acid, to the final anhydride product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Quantitative Data

The following table summarizes the key quantitative data for each step of the synthesis. Detailed experimental protocols are provided below.

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Friedel-Crafts Alkylation | o-Xylene, tert-Butyl Chloride | AlCl₃ | None (o-Xylene as solvent) | 60 | 3 hours | 77.5 |

| 2 | Oxidation | 4-tert-Butyl-o-xylene, Potassium Permanganate | - | Water | Reflux | Several hours | ~55-60 (estimated) |

| 3 | Dehydration | 4-tert-Butylphthalic Acid, Thionyl Chloride | - | None (Thionyl Chloride as solvent) | Reflux | 3 hours | 94.1 |

Step 1: Friedel-Crafts Alkylation of o-Xylene

This step involves the electrophilic aromatic substitution of o-xylene with a tert-butyl carbocation generated from tert-butyl chloride and aluminum chloride.

Experimental Protocol:

-

A three-necked round-bottomed flask equipped with a condenser, a thermometer, a dropping funnel, and a magnetic stirrer is charged with o-xylene and anhydrous aluminum chloride (3% by weight of o-xylene).

-

The mixture is heated to 60°C with constant stirring.

-

tert-Butyl chloride is added dropwise from the dropping funnel over a period of 2 hours, maintaining the temperature at 60°C. The molar ratio of o-xylene to tert-butyl chloride should be 5:1.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 60°C.[1]

-

The reaction mixture is then cooled to room temperature and washed several times with distilled water.

-

The organic layer is separated, and unreacted starting materials are removed by distillation at atmospheric pressure.

-

The remaining product, 4-tert-butyl-o-xylene, is purified by vacuum distillation.

Step 2: Oxidation of 4-tert-Butyl-o-xylene

The methyl groups of 4-tert-butyl-o-xylene are oxidized to carboxylic acids using potassium permanganate.

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, 4-tert-butyl-o-xylene is suspended in an aqueous solution of potassium permanganate. A molar excess of potassium permanganate is used.

-

The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete, the hot solution is filtered to remove the manganese dioxide byproduct.

-

The filtrate is cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of less than 1.

-

The white precipitate of 4-tert-butylphthalic acid is collected by vacuum filtration and washed with cold water.

-

The product can be further purified by recrystallization from water.

Step 3: Dehydration of 4-tert-Butylphthalic Acid

The final step is the conversion of the dicarboxylic acid to the anhydride using thionyl chloride.

Experimental Protocol:

-

A 1-liter round-bottomed flask is fitted with a reflux condenser. 173.66 grams (0.7814 mole) of 4-tert-butylphthalic acid and 500 milliliters of thionyl chloride are added to the flask.

-

The yellow solution is magnetically stirred and refluxed for 3 hours.

-

After reflux, the excess thionyl chloride is removed under reduced pressure.

-

The resulting white crystalline solid is washed three times with anhydrous hexane.

-

The hexane is removed under reduced pressure to yield 150.33 grams (0.7361 mole) of this compound. The product has a melting point of 77-78°C and its identity can be confirmed by IR spectroscopy.

Reaction Mechanisms

Mechanism of Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: The Lewis acid, AlCl₃, abstracts a chloride ion from tert-butyl chloride to form a stable tert-butyl carbocation.

-

Electrophilic Attack: The electron-rich aromatic ring of o-xylene attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the tert-butyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Caption: Mechanism of Friedel-Crafts Alkylation.

Mechanism of Oxidation

The oxidation of the methyl groups of 4-tert-butyl-o-xylene with potassium permanganate is a complex free-radical process. The benzylic hydrogens are susceptible to abstraction by the permanganate ion, initiating a series of oxidation steps that ultimately convert the methyl groups to carboxylic acids. The tert-butyl group is resistant to oxidation under these conditions due to the absence of benzylic hydrogens.[2]

Mechanism of Dehydration

The dehydration of 4-tert-butylphthalic acid with thionyl chloride likely proceeds through the formation of an acyl chloride intermediate. The two carboxylic acid groups are converted to acyl chlorides, which then undergo an intramolecular nucleophilic acyl substitution to form the cyclic anhydride and release sulfur dioxide and hydrogen chloride as byproducts.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-tert-Butylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-tert-butylphthalic anhydride. The information is presented in a structured format to facilitate easy access and comparison for research, development, and drug discovery applications.

Chemical Identity and Physical Properties

This compound is a substituted derivative of phthalic anhydride, characterized by the presence of a bulky tert-butyl group on the benzene ring. This substitution significantly influences its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [2] |

| CAS Number | 32703-79-0 | [1] |

| Appearance | White to off-white crystalline powder, crystals, or chunks | |

| Melting Point | 70-75 °C (literature) | |

| Boiling Point | 136 °C at 2 mmHg |

Solubility Profile

Qualitative solubility tests indicate that this compound has low solubility in water. However, it is more soluble in common organic solvents.

| Solvent | Solubility |

| Water | Low |

| Acetone | Soluble |

| Toluene | Soluble |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra for this compound are not publicly available, the following tables provide expected spectral characteristics based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 3H | Aromatic protons |

| 1.35 | s | 9H | tert-Butyl protons |

Note: The exact chemical shifts of the aromatic protons will depend on the solvent used.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl carbons (C=O) |

| ~155 | Aromatic quaternary carbon attached to the tert-butyl group |

| ~125-135 | Aromatic CH carbons |

| ~120 | Aromatic quaternary carbons of the anhydride ring |

| ~35 | Quaternary carbon of the tert-butyl group |

| ~31 | Methyl carbons of the tert-butyl group |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~1850 & ~1770 | Strong | Anhydride C=O stretching (symmetric and asymmetric) |

| ~1600, ~1480 | Medium | Aromatic C=C stretching |

| ~1250 | Strong | C-O-C stretching |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 204 | [M]⁺ (Molecular ion) |

| 189 | [M - CH₃]⁺ |

| 147 | [M - C₄H₉]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 50-55 °C for a preliminary run).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1-T2.

-

Allow the apparatus to cool completely before performing another measurement.

Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

-

Thiele tube or other micro boiling point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

-

This compound sample

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Materials:

-

Test tubes with stoppers

-

Graduated cylinders or pipettes

-

Spatula

-

Analytical balance

-

Vortex mixer

-

This compound sample

-

Solvents (e.g., water, acetone, toluene)

Procedure (Qualitative):

-

Place approximately 10-20 mg of this compound into a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Stopper the test tube and shake vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

Procedure (Quantitative - Determination of g/100mL):

-

Accurately weigh a known amount of this compound (e.g., 100 mg) and place it in a test tube.

-

Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Stopper and shake the test tube until the solid dissolves completely.

-

If the solid dissolves, add another accurately weighed portion of the solute and repeat the process until a saturated solution is formed (i.e., a small amount of undissolved solid remains after prolonged shaking).

-

Record the total mass of the solute that dissolved in the final volume of the solvent.

-

Calculate the solubility in g/100mL.

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized in the production of polymers and dyes.

Synthesis of Quinophthalone Dyes

One of the notable applications of this compound is in the synthesis of quinophthalone dyes, which are used as yellow colorants. The general reaction involves the condensation of the anhydride with a 2-quinaldine derivative.

References

solubility of 4-tert-butylphthalic anhydride in organic solvents

An In-depth Technical Guide on the Solubility of 4-tert-Butylphthalic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative data for this compound, this guide leverages the well-documented solubility of its parent compound, phthalic anhydride, as a predictive tool. The influence of the tert-butyl group on solubility is also discussed. Furthermore, this guide outlines a detailed experimental protocol for the accurate determination of the solubility of this compound in various organic solvents.

Core Concepts in Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a crystalline solid, its solubility in a given organic solvent will depend on a balance of factors including:

-

Molecular Polarity: The polarity of the solvent and the solute.

-

Intermolecular Forces: The strength of solvent-solvent, solute-solute, and solvent-solute interactions.

-

Temperature: Generally, solubility of solids in liquids increases with temperature.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid.

The presence of the nonpolar tert-butyl group on the phthalic anhydride ring is expected to decrease its polarity compared to the parent phthalic anhydride. This structural modification will likely lead to increased solubility in nonpolar organic solvents and potentially decreased solubility in more polar organic solvents.

Quantitative Solubility Data (Proxy Data from Phthalic Anhydride)

| Solvent | Chemical Class | Polarity | Solubility ( g/100 g of Solvent) | Temperature (°C) |

| Water | Protic Solvent | High | 1.64 | 20 |

| Water | Protic Solvent | High | 19.0 | 100 |

| Carbon Disulfide | Nonpolar | Low | 0.7 | 20 |

| Formic Acid | Carboxylic Acid | High | 4.7 | 20 |

| Pyridine | Heterocyclic | High | 80 | 20 |

| Benzene | Aromatic | Low | Soluble | 20 |

| Ethanol | Alcohol | High | Soluble | 20 |

| Diethyl Ether | Ether | Low | Slightly Soluble | 20 |

| Acetone | Ketone | High | Soluble | Not Specified |

| Toluene | Aromatic | Low | Soluble | Not Specified |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors and do not represent specific quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Drying oven

-

Pre-weighed evaporation dishes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 70-75°C is recommended).

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

3. Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(Weight of dish + solid) - (Weight of empty dish)] / [(Weight of dish + solution) - (Weight of dish + solid)] x 100

Visualizations

Spectroscopic and Synthetic Profile of 4-tert-butylphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and a detailed synthetic pathway for 4-tert-butylphthalic anhydride. The information is presented to support research and development activities where this compound is of interest.

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.9-7.7 | m | 3H | Aromatic protons |

| 1.3 | s | 9H | tert-Butyl protons |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~163 | Carbonyl carbons (C=O) |

| ~158 | Aromatic carbon attached to the tert-butyl group |

| ~136 | Aromatic CH |

| ~132 | Quaternary aromatic carbons |

| ~124 | Aromatic CH |

| ~35 | Quaternary carbon of the tert-butyl group |

| ~31 | Methyl carbons of the tert-butyl group |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption bands, indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1850 | Strong | C=O stretch (anhydride, symmetric) |

| ~1770 | Strong | C=O stretch (anhydride, asymmetric) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O-C stretch (anhydride) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 204 | Moderate | [M]⁺ (Molecular ion) |

| 189 | High | [M - CH₃]⁺ |

| 161 | Moderate | [M - C₃H₇]⁺ |

| 147 | Moderate | [M - C₄H₉]⁺ |

| 104 | High | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectral data are provided below. These are generalized protocols that can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

-

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process starting from o-xylene. The logical relationship of this synthesis is depicted in the following diagram.

Caption: Synthetic pathway of this compound.

4-tert-Butylphthalic Anhydride: A Comprehensive Health and Safety Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the health and safety information for 4-tert-butylphthalic anhydride (CAS No. 32703-79-0). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive resource for professionals handling this compound in a laboratory or industrial setting. This guide emphasizes data presentation in structured tables, outlines relevant experimental safety protocols, and includes visualizations for key safety workflows.

Chemical Identification and Physical Properties

This compound is an organic compound used as a chemical intermediate in the production of polymers, resins, and plasticizers.[1] It typically appears as a white to pale yellow crystalline solid.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32703-79-0 | [1][2][3][4] |

| EC Number | 251-165-2 | [2][3][4] |

| Molecular Formula | C₁₂H₁₂O₃ | [1][2] |

| Molecular Weight | 204.22 g/mol | [2][3] |

| Appearance | White to almost white powder, crystals, or chunks | [2][3][5] |

| Melting Point | 70-75 °C (lit.) | [3][5] |

| Boiling Point | 136 °C at 2 mmHg | [5] |

| Solubility | Low solubility in water; soluble in organic solvents like acetone and toluene. | [1] |

| Storage Temperature | Room temperature | [3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties to the skin, eyes, and respiratory system. It is also a potential skin and respiratory sensitizer.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | 2 | H315: Causes skin irritation. | [2][3] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation. | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | [3] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. | [6] |

Precautionary Statements: Prevention (P261, P280), Response (P302+P352, P305+P351+P338), Storage (P403+P233), and Disposal (P501) are mandatory when handling this chemical. Always refer to the substance's Safety Data Sheet (SDS) for a complete list of precautionary statements.

Toxicological Information

The primary toxicological concern with this compound is its irritant and sensitizing potential. Like other phthalic anhydrides, its toxicity is largely attributed to its hydrolysis to 4-tert-butylphthalic acid upon contact with moisture, which is the primary irritant.

Quantitative Toxicological Data

Table 3: Acute Toxicity Data for Phthalic Anhydride (Analogue)

| Route | Species | Value | Source(s) |

| Oral LD50 | Rat | 1530 mg/kg | [1][6] |

| Dermal LD50 | Rabbit | > 3,160 mg/kg | |

| Dermal LD50 | Rabbit | > 10,000 mg/kg | [6] |

| Inhalation LC50 | Rat | > 2.14 mg/L (4 h) | [6] |

Experimental Protocols for Safety Assessment

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are descriptions of relevant protocols for evaluating the hazards associated with this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test provides information on the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test System: The albino rabbit is the recommended animal model.

-

Application: A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²). An untreated skin area serves as a control.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions. A substance is considered an irritant if responses persist to the end of the 14-day observation period.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, reducing the need for animal testing.

Methodology:

-

Test System: A commercially available reconstructed human epidermis model, which consists of normal, human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.

-

Application: The test substance is applied topically to the tissue replicates.

-

Exposure: The exposure period is typically between 15 and 60 minutes.

-

Viability Assessment: After exposure and a post-incubation period, cell viability is measured using a colorimetric assay (e.g., MTT assay). The viability of the treated tissues is compared to that of negative controls.

-

Classification: A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%).

Exposure Controls and Personal Protection

To minimize exposure and ensure safety, appropriate engineering controls and personal protective equipment (PPE) must be used.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][3]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[3]

-

Handling, Storage, and First Aid

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust. Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] This compound is moisture-sensitive and should be stored under an inert atmosphere.[2]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Visualized Safety Workflows

The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.

Caption: Hazard management workflow for this compound.

Caption: First aid procedures for exposure to this compound.

References

Commercial Suppliers and Technical Guide for 4-tert-Butylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-tert-butylphthalic anhydride, a versatile chemical intermediate. It details commercial suppliers, key technical data, and experimental protocols for its synthesis and application in polymer and dye chemistry.

Commercial Sourcing

This compound (CAS No. 32703-79-0) is available from several reputable chemical suppliers. The following table summarizes the offerings from prominent vendors, allowing for easy comparison of key specifications.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |

| Sigma-Aldrich | 32703-79-0 | 95% | C₁₂H₁₂O₃ | 204.22 | 70-75 | Powder, crystals, or chunks |

| Santa Cruz Biotechnology | 32703-79-0 | - | C₁₂H₁₂O₃ | 204.23 | - | - |

| Chem-Impex | 32703-79-0 | ≥ 98% (GC) | C₁₂H₁₂O₃ | 204.22 | 70-75 | White to off-white powder or chunks |

| Tokyo Chemical Industry (TCI) | 32703-79-0 | >98.0% (GC) | C₁₂H₁₂O₃ | 204.22 | 77-81 | White to almost white powder to crystal |

| ECHO CHEMICAL CO., LTD. | 32703-79-0 | - | - | - | - | - |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of 4-tert-butylphthalic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 4-tert-butylphthalic acid[1]

-

Apparatus Setup: A 1-liter round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Mixture: To the flask, add 173.66 grams (0.7814 mole) of 4-tert-butylphthalic acid and 500 milliliters of thionyl chloride.

-

Reflux: The resulting yellow solution is magnetically stirred and brought to reflux. The reflux is maintained for 3 hours.

-

Work-up: After the reflux period, the excess thionyl chloride is removed under reduced pressure. This step yields a white crystalline solid.

-

Purification: The solid product is washed three times with anhydrous hexane. The hexane is subsequently removed under reduced pressure.

-

Final Product: This procedure yields approximately 150.33 grams (0.7361 mole) of this compound, with a reported melting point of 77-78 °C.[1] The identity of the product can be confirmed by IR spectroscopy.[1]

Applications and Experimental Protocols

This compound serves as a crucial building block in the synthesis of various organic materials, including polymers (such as polyesters and polyimides), dyes, and as a hardening agent for epoxy resins.[2]

Synthesis of Polyesters

This compound can be used in condensation polymerization with diols to produce polyesters. The tert-butyl group can enhance the solubility and modify the thermal properties of the resulting polymer. The following is a general procedure adaptable for this compound.

-

Reactants: In a reaction vessel, combine this compound (1 molar equivalent) and a suitable diol (e.g., ethylene glycol or 1,4-butanediol) (1 molar equivalent). A small amount of a catalyst, such as anhydrous sodium acetate (e.g., 0.1 g per 2 g of anhydride), can be added.

-

Heating: Gently heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate the reaction. Continue heating until the solution appears to boil and maintain a gentle boil for a specified period (e.g., 3-5 minutes).

-

Polymerization: The reaction proceeds via step-growth polymerization, where the anhydride rings open and ester linkages are formed with the diol. Water is eliminated as a byproduct. To drive the reaction to completion, this water should be removed. For higher molecular weight polymers, the reaction can be continued under vacuum at elevated temperatures (e.g., 200-250 °C).

-

Cooling and Characterization: Allow the reaction mixture to cool. The resulting polyester can be characterized by its viscosity, melting point, and spectroscopic methods.

Synthesis of Polyimides

Polyimides are high-performance polymers known for their excellent thermal stability. This compound can be used as a monomer in polyimide synthesis, typically in a two-step process involving the formation of a poly(amic acid) intermediate followed by cyclodehydration. The following protocol for a related system can be adapted.

-

Poly(amic acid) Formation:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a diamine monomer (e.g., 4,4'-oxydianiline) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

-

Slowly add a stoichiometric amount of this compound to the stirred solution at room temperature.

-

Continue stirring at room temperature for an extended period (e.g., 24 hours) under a nitrogen atmosphere to yield a viscous solution of the poly(amic acid).

-

-

Imidization:

-

The poly(amic acid) can be converted to the polyimide via chemical or thermal imidization.

-

Chemical Imidization: Add a dehydrating agent, such as a mixture of acetic anhydride and pyridine, to the poly(amic acid) solution. The reaction can be carried out at a slightly elevated temperature (e.g., 40°C) for 24 hours.[3]

-

Thermal Imidization: Cast the poly(amic acid) solution as a film and heat it in a stepwise manner to high temperatures (e.g., up to 300°C) to effect cyclodehydration.

-

-

Isolation and Purification: Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol. The polymer is then collected by filtration, washed, and dried under vacuum.

Synthesis of Quinophthalone Dyes

This compound is a precursor for novel yellow quinophthalone dyes, which have applications in areas like LCD color filters.[3] The synthesis generally involves the condensation of the anhydride with a substituted quinaldine (2-methylquinoline).

-

Reaction Setup: In a reaction vessel, combine this compound with a 2-methylquinoline derivative.

-

Catalyst and Solvent: The reaction can be performed under solvent-free conditions or in a high-boiling solvent. A Lewis acid catalyst (e.g., ZnCl₂) is often employed to facilitate the condensation.

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 180-220°C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is typically treated with a solvent to precipitate the crude dye. The product can then be purified by recrystallization or chromatography.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling any chemicals.

References

An In-depth Technical Guide on the Thermal Decomposition of 4-tert-Butylphthalic Anhydride

Disclaimer: As of late 2025, a comprehensive literature search has revealed a notable absence of specific studies detailing the thermal decomposition of 4-tert-butylphthalic anhydride. Consequently, this guide has been constructed by drawing upon general principles of organic chemistry, data from related compounds such as phthalic anhydride and its derivatives, and standard analytical methodologies. The information presented herein should be regarded as a foundational resource and a starting point for further investigation.

Introduction

This compound is an organic compound utilized as a chemical intermediate, particularly in the synthesis of polymers, resins, and plasticizers. Its chemical structure, featuring a phthalic anhydride core with a bulky tert-butyl substituent, influences its physical and chemical properties, including its thermal stability. Understanding the thermal decomposition behavior of this compound is crucial for its safe handling, processing, and for the development of materials with desired thermal properties.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated thermal decomposition of this compound, including potential decomposition pathways, expected experimental protocols for its analysis, and a framework for interpreting the resulting data.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal decomposition experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Melting Point | 70-75 °C | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| CAS Number | 32703-79-0 | [1] |

Predicted Thermal Decomposition Behavior

While specific experimental data is not available, the thermal decomposition of this compound can be predicted based on the behavior of similar aromatic anhydrides and the nature of the tert-butyl group.

The decomposition is likely to proceed through a multi-stage process. The initial and rate-determining step is anticipated to be the cleavage of the C-C bond between the tert-butyl group and the aromatic ring. This is due to the relative stability of the resulting tert-butyl radical.

Expected Decomposition Products:

-

Initial Decomposition: The primary decomposition products are expected to be isobutylene and phthalic anhydride, resulting from the elimination of the tert-butyl group.

-

Secondary Decomposition: At higher temperatures, the phthalic anhydride formed may further decompose. The decomposition of phthalic anhydride itself is complex and can lead to the formation of various products including benzoic acid, benzene, and carbon oxides.

A proposed logical relationship for the initial decomposition is visualized in the following diagram.

References

In-Depth Technical Guide: 4-tert-Butylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butylphthalic anhydride, with a focus on its physicochemical properties and synthetic methodologies. While the definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases, this document offers a comparative analysis of the crystal structures of related phthalic anhydride derivatives. This comparative approach aims to provide researchers with valuable insights into the potential solid-state arrangement of the title compound, which is crucial for understanding its material properties and applications in drug development and materials science.

Introduction

This compound is a substituted derivative of phthalic anhydride, an important industrial chemical. The introduction of a bulky tert-butyl group on the aromatic ring is expected to significantly influence its physical and chemical properties, including its solubility, melting point, and reactivity. In the context of drug development, phthalic anhydride derivatives are utilized as intermediates in the synthesis of various pharmacologically active molecules. The solid-state structure of these intermediates can impact reaction kinetics, product purity, and the overall efficiency of synthetic processes.

Statement on Crystal Structure: As of the latest available data, a solved single-crystal X-ray structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available crystallographic databases. Therefore, this guide presents a summary of its known physicochemical properties and provides a comparative analysis of the crystal structures of closely related compounds.

Physicochemical Properties of this compound

The known quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | Sigma-Aldrich |

| Molecular Weight | 204.22 g/mol | Sigma-Aldrich |

| Appearance | White to almost white powder or crystals | TCI |

| Melting Point | 70-75 °C | Sigma-Aldrich |

| Assay | ≥95% | Sigma-Aldrich |

| InChI | 1S/C12H12O3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3 | Sigma-Aldrich |

| SMILES | CC(C)(C)c1ccc2C(=O)OC(=O)c2c1 | Sigma-Aldrich |

Synthesis and Crystallization

General Synthetic Approach

Substituted phthalic anhydrides are commonly synthesized through a multi-step process starting from a Diels-Alder reaction, followed by an aromatization step. A plausible synthetic route to this compound is outlined below.

-

Diels-Alder Reaction: A substituted diene is reacted with a suitable dienophile, such as maleic anhydride, in an appropriate solvent. The reaction mixture is typically heated to facilitate the cycloaddition.

-

Intermediate Isolation: The resulting substituted tetrahydrophthalic anhydride intermediate is isolated, often by precipitation or crystallization from the reaction mixture.

-

Aromatization: The isolated intermediate is then dehydrogenated to form the aromatic phthalic anhydride derivative. This can be achieved using various reagents, such as bromine in the presence of a catalytic amount of an acid acceptor (e.g., dimethylformamide or pyridine), or by heating with a catalyst like palladium on carbon.

-

Purification: The final product, this compound, is purified by techniques such as recrystallization or sublimation.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution. For phthalic anhydride and its derivatives, common crystallization solvents include petroleum ether, benzene, and ethanol-water mixtures. The choice of solvent can significantly influence the crystal habit and quality.

Comparative Crystallographic Analysis

To provide insight into the potential crystal packing of this compound, the crystallographic data for the parent phthalic anhydride and two of its substituted derivatives are presented below. The introduction of different substituents on the aromatic ring can lead to variations in the unit cell dimensions and space group, reflecting changes in intermolecular interactions.

| Compound | Phthalic Anhydride | 4-Methylphthalic Anhydride | Tetraphenylphthalic Anhydride |

| Molecular Formula | C₈H₄O₃ | C₉H₆O₃ | C₃₂H₂₀O₃ |

| Molecular Weight | 148.12 g/mol | 162.14 g/mol | 452.50 g/mol |

| Crystal System | Orthorhombic | Not Available | Monoclinic |

| Space Group | Pn2₁a | Not Available | P2₁/c |

| a (Å) | 13.56 | Not Available | 16.234 |

| b (Å) | 5.37 | Not Available | 9.778 |

| c (Å) | 7.89 | Not Available | 14.881 |

| α (°) | 90 | Not Available | 90 |

| β (°) | 90 | Not Available | 108.35 |

| γ (°) | 90 | Not Available | 90 |

| Volume (ų) | 573.4 | Not Available | 2239.3 |

| Z | 4 | Not Available | 4 |

| CCDC No. | 118515 | Not Available | 943898 |

Data for 4-Methylphthalic Anhydride was not found in the searched crystallographic databases.

The bulky phenyl groups in tetraphenylphthalic anhydride lead to a significantly larger unit cell volume and a different crystal system compared to the parent phthalic anhydride. It is reasonable to hypothesize that the tert-butyl group in this compound would also lead to a distinct packing arrangement, likely with a larger unit cell than phthalic anhydride, to accommodate the sterically demanding substituent.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of a 4-substituted phthalic anhydride.

Caption: General synthetic workflow for 4-substituted phthalic anhydrides.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and presented a plausible synthetic route. In the absence of a determined crystal structure for the title compound, a comparative analysis of related phthalic anhydride derivatives has been provided to offer insights into its potential solid-state characteristics. Further experimental work, specifically single-crystal X-ray diffraction analysis, is required to definitively elucidate the crystal structure of this compound. Such data would be invaluable for researchers in materials science and drug development, enabling a more profound understanding of its structure-property relationships.

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyimides with 4-tert-Butylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of polyimides using 4-tert-butylphthalic anhydride. The introduction of the bulky tert-butyl group is intended to enhance the solubility and modify the thermal and mechanical properties of the resulting polyimides, making them potentially suitable for various advanced applications, including as specialized materials in drug delivery systems or medical devices.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. However, their application can be limited by poor solubility, which makes processing difficult. The incorporation of bulky side groups, such as the tert-butyl group on the phthalic anhydride monomer, is a common strategy to disrupt chain packing, thereby increasing solubility without significantly compromising the desirable properties of the polyimide backbone. This protocol outlines the synthesis of a polyimide from this compound and a representative aromatic diamine, 4,4'-oxydianiline (ODA), via a two-step polycondensation reaction.

Experimental Protocols

Materials

-

This compound (t-BuPA) (>98%)

-

4,4'-oxydianiline (ODA) (>98%)

-

N,N-dimethylacetamide (DMAc) (anhydrous, >99.8%)

-

Pyridine (anhydrous, >99.8%)

-

Acetic anhydride (>98%)

-

Methanol

-

Nitrogen gas (high purity)

Equipment

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

-

Dropping funnel

-

Glass plate for casting

-

Vacuum oven

Procedure

Step 1: Synthesis of Poly(amic acid) (PAA)

-

A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet is charged with 4,4'-oxydianiline (ODA) and anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20% (w/v).

-

The mixture is stirred under a gentle stream of nitrogen at room temperature until the ODA is completely dissolved.

-

This compound (t-BuPA), in a stoichiometric amount equivalent to the ODA, is added portion-wise to the stirred solution over 30-60 minutes.

-

The reaction mixture is then stirred at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).

Step 2: Chemical Imidization to Polyimide (PI)

-

To the viscous poly(amic acid) solution, a dehydrating agent mixture of acetic anhydride and pyridine (in a 1:1 molar ratio with respect to the repeating unit of the polymer) is added.

-

The reaction mixture is stirred at room temperature for 12 hours, followed by heating to 80-100°C for an additional 4 hours to ensure complete imidization.

-

The resulting polyimide solution is cooled to room temperature and then slowly poured into a large excess of methanol with vigorous stirring to precipitate the polymer.

-

The precipitated polyimide is collected by filtration, washed thoroughly with methanol, and then dried in a vacuum oven at 100°C for 24 hours.

Step 3: Film Casting

-

The dried polyimide powder is redissolved in a suitable solvent such as DMAc or N-methyl-2-pyrrolidone (NMP) to form a 10-15% (w/v) solution.

-

The polymer solution is filtered to remove any impurities.

-

The filtered solution is cast onto a clean, dry glass plate.

-

The cast film is dried in a vacuum oven with a stepwise heating program: 80°C for 2 hours, 120°C for 2 hours, 180°C for 1 hour, and finally at 250°C for 1 hour to remove the residual solvent.

-

After cooling to room temperature, the flexible polyimide film can be peeled off from the glass plate.

Data Presentation

The following table summarizes the expected quantitative data for polyimides synthesized with this compound and various diamines, based on literature values for structurally similar polyimides.

| Property | Dianhydride | Diamine | Value | Reference |

| Yield (%) | This compound | 4,4'-oxydianiline | > 95 | Estimated |

| Inherent Viscosity (dL/g) | This compound | 4,4'-oxydianiline | 0.5 - 1.0 | Estimated |

| Number-Average Molecular Weight (Mn, g/mol ) | 3,3'-di(tert-butyl)-4,4'-diaminodiphenyl ether | Various dianhydrides | 16,400 - 73,600 | [1] |

| Glass Transition Temperature (Tg, °C) | 4,4'-oxydiphthalic anhydride | Alkyl-substituted diaminodiphenylmethanes | 268 - 341 | [2] |

| 5% Weight Loss Temperature (Td5, °C) | 4,4'-oxydiphthalic anhydride | Alkyl-substituted diaminodiphenylmethanes | 430 - 500 (in air) | [2] |

| Tensile Strength (MPa) | 4,4'-oxydiphthalic anhydride | Alkyl-substituted diaminodiphenylmethanes | 72 - 105 | [2] |

| Elongation at Break (%) | 4,4'-oxydiphthalic anhydride | Alkyl-substituted diaminodiphenylmethanes | 4 - 7 | [2] |

Mandatory Visualization

References

Application Notes and Protocols for Curing Epoxy Resins with 4-tert-Butylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 4-tert-butylphthalic anhydride as a curing agent for epoxy resins. Due to the limited availability of specific data for this compound in public literature, the following protocols and expected performance characteristics are based on established principles of anhydride curing agents for epoxy resins.[1][2][3] It is imperative that these guidelines are adapted and validated for specific applications through empirical testing.

Introduction

This compound is an aromatic anhydride that can be used as a hardener for epoxy resins, yielding cured systems with enhanced thermal stability and chemical resistance.[1] The bulky tert-butyl group can influence the reactivity and physical properties of the resulting polymer network.[2] Anhydride curing agents are known for producing thermosets with high glass transition temperatures (Tg), excellent electrical insulation properties, and low shrinkage upon curing.[4] These characteristics make them suitable for demanding applications in coatings, adhesives, composites, and electronics encapsulation.[1][5]

Curing Mechanism

The curing of epoxy resins with anhydrides is a complex process that typically requires elevated temperatures and often involves the use of a catalyst or accelerator to proceed at a practical rate.[3] The reaction is initiated by a source of hydroxyl groups, which can be present on the epoxy resin backbone, from trace amounts of water, or introduced via an accelerator.[6]

The primary reactions involved are:

-

Ring-Opening Esterification: A hydroxyl group attacks the anhydride ring, opening it to form a monoester with a free carboxylic acid group.

-

Acid-Epoxy Reaction: The newly formed carboxylic acid group then reacts with an epoxy group to form a hydroxyl ester. This reaction regenerates a hydroxyl group, which can then react with another anhydride molecule, propagating the curing process.

-

Etherification (Side Reaction): At higher temperatures, the hydroxyl groups can also react directly with epoxy groups, forming ether linkages. This is a competing reaction to the primary esterification.[3]

A tertiary amine or an imidazole is commonly used as a catalyst to accelerate the curing process.[7]

Health and Safety

Anhydride curing agents are typically irritants to the skin, eyes, and respiratory system. It is crucial to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

The following are general protocols for the formulation, curing, and characterization of an epoxy resin system using this compound as the curing agent.

Protocol 1: Formulation and Mixing

Objective: To prepare a homogeneous mixture of epoxy resin, this compound, and an accelerator.

Materials:

-

Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound (solid powder)[2]

-

Accelerator (e.g., Benzyldimethylamine - BDMA or 2-Ethyl-4-methylimidazole - EMI)

-

Mixing vessel (glass or plastic beaker)

-

Stirring rod or mechanical stirrer

-

Heating mantle or hot plate with temperature control

-

Weighing balance

Procedure:

-

Calculate Formulation Ratios: The stoichiometric ratio of anhydride to epoxy is a critical parameter. The amount of anhydride is typically expressed in parts per hundred parts of resin (phr). The following formula can be used for calculation:[7]

-

phr = (Epoxy Equivalent Weight of Resin / Anhydride Equivalent Weight of Curing Agent) x Stoichiometric Ratio x 100

-

The molecular weight of this compound is 204.22 g/mol .[2] Since it is a monoanhydride, its equivalent weight is also 204.22 g/eq.

-

A stoichiometric ratio of 0.8 to 1.0 (anhydride to epoxy) is a common starting point.

-

-

Pre-heating and Mixing: a. Gently pre-heat the epoxy resin to reduce its viscosity (e.g., 50-60 °C). b. Weigh the required amount of this compound and slowly add it to the pre-heated epoxy resin while stirring continuously until the anhydride is completely dissolved and the mixture is homogeneous. c. Add the calculated amount of accelerator (typically 0.5-2.0 phr) to the mixture and stir for another 2-3 minutes to ensure uniform distribution.

-

Degassing: To remove any entrapped air bubbles, place the mixture in a vacuum chamber at room temperature or slightly elevated temperature until bubble formation ceases.

Protocol 2: Curing Schedule

Objective: To crosslink the epoxy-anhydride mixture to form a solid thermoset.

Materials:

-

Prepared epoxy-anhydride mixture

-

Molds (pre-treated with a release agent)

-

Programmable oven

Procedure:

A typical curing schedule for anhydride-cured epoxy resins involves a multi-stage process to manage the exotherm and achieve optimal crosslinking.[7]

-

Initial Cure (Gelling): Pour the degassed mixture into the pre-heated molds. Place the molds in an oven at a moderate temperature (e.g., 80-100 °C) for 1-2 hours. This allows for a controlled initial reaction and gelation.

-

Intermediate Cure: Increase the oven temperature to an intermediate level (e.g., 120-150 °C) and hold for 2-4 hours. This stage promotes further crosslinking.

-

Post-Cure: For optimal thermal and mechanical properties, a final post-cure at a higher temperature (e.g., 160-180 °C) for an extended period (4-16 hours) is often necessary.[7] The specific temperatures and durations will depend on the desired properties and the specific epoxy resin used.

Protocol 3: Characterization of Cured Epoxy Resin

Objective: To evaluate the thermal and mechanical properties of the cured epoxy thermoset.

Methods:

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of cure.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the cured material.

-

-

Mechanical Testing:

-

Tensile Testing (ASTM D638): To measure tensile strength, modulus, and elongation at break.

-

Flexural Testing (ASTM D790): To determine flexural strength and modulus.

-

Impact Testing (ASTM D256): To evaluate the toughness and impact resistance of the material.

-

-

Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing detailed information on the viscoelastic properties and Tg.

Data Presentation

| Property | Expected Range/Value | Test Method |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | 130 - 180 °C | DSC, DMA |

| Decomposition Temperature (Td) | > 300 °C | TGA |

| Mechanical Properties | ||

| Tensile Strength | 60 - 90 MPa | ASTM D638 |

| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |

| Flexural Strength | 100 - 150 MPa | ASTM D790 |

| Flexural Modulus | 3.0 - 4.0 GPa | ASTM D790 |

| Physical Properties | ||

| Appearance | Transparent to light yellow solid | Visual |

| Hardness (Shore D) | 80 - 90 | ASTM D2240 |

Visualizations

Curing Mechanism Pathway

Caption: Epoxy-Anhydride Curing Pathway

Experimental Workflow

Caption: Experimental Workflow for Epoxy Curing

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 32703-79-0: this compound [cymitquimica.com]

- 3. appliedpoleramic.com [appliedpoleramic.com]

- 4. WO2014133992A2 - Anhydride accelerators for epoxy resin systems - Google Patents [patents.google.com]

- 5. dixiechemical.com [dixiechemical.com]

- 6. WO2018111884A1 - Novel low temperature anhydride epoxy cured systems - Google Patents [patents.google.com]

- 7. tri-iso.com [tri-iso.com]

Application Notes and Protocols for 4-tert-butylphthalic Anhydride in the Synthesis of Alkyd Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyd resins are a prominent class of polyester resins extensively utilized in the manufacturing of paints, coatings, and varnishes due to their versatility, low cost, and excellent film-forming properties. The performance of alkyd resins can be tailored for specific applications by modifying their chemical structure. One such modification involves the incorporation of 4-tert-butylphthalic anhydride (t-BPA). The bulky tert-butyl group on the phthalic anhydride molecule can impart specific properties to the resulting alkyd resin, such as improved solubility in aliphatic solvents, faster drying times, and altered film hardness.

While specific literature detailing the synthesis and performance of alkyd resins based on this compound is not extensively available, the following application notes and protocols provide a generalized framework for the synthesis and evaluation of such resins. The methodologies are based on established principles of alkyd resin chemistry and can be adapted for the use of t-BPA.

Principle of Alkyd Resin Synthesis

The synthesis of an oil-modified alkyd resin is typically a two-stage polycondensation reaction:

-

Alcoholysis (or Monoglyceride Formation): In this initial stage, a triglyceride (vegetable oil) is reacted with a polyol (e.g., glycerol or pentaerythritol) at high temperatures, typically in the presence of a catalyst. This transesterification reaction breaks down the triglyceride into a mixture of monoglycerides, diglycerides, and unreacted polyol, which are soluble in each other, forming a homogeneous reaction mixture.

-

Polyesterification: In the second stage, the dibasic acid, in this case, this compound, is added to the monoglyceride mixture. The temperature is raised again to initiate the polyesterification reaction, where the hydroxyl groups of the monoglyceride and polyol react with the carboxylic acid groups of the opened anhydride ring. This process continues until the desired molecular weight and acid value of the resin are achieved. Water is formed as a byproduct and is typically removed to drive the reaction to completion.